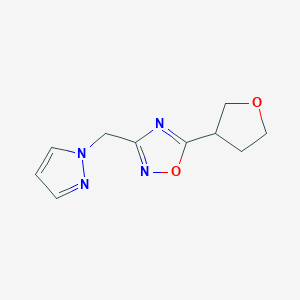
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclohexene ring, a pyrazole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions.
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as an acyl hydrazide, with a nitrile oxide under mild conditions.
Coupling of the cyclohexene ring: The final step involves the coupling of the cyclohexene ring with the pyrazole-oxadiazole intermediate using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-5-10(6-3-1)12-14-11(15-17-12)9-16-8-4-7-13-16/h1-2,4,7-8,10H,3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDGLOMQXODYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=NC(=NO2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B6752678.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6752685.png)
![9-Methyl-2-[[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6752695.png)
![3-[(4-Cyclobutylpiperazin-1-yl)sulfonylmethyl]benzonitrile](/img/structure/B6752703.png)
![N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B6752714.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-3-yl)-1,2,4-oxadiazole](/img/structure/B6752720.png)
![5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6752734.png)

![5-Cyclopropyl-5-methyl-3-[[3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6752754.png)

![N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide](/img/structure/B6752768.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-oxo-1-phenylpiperidin-3-yl)propanamide](/img/structure/B6752778.png)
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(1-ethylpyrazol-4-yl)methanone](/img/structure/B6752783.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide](/img/structure/B6752784.png)
